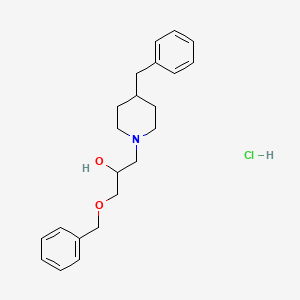
1-(4-Benzylpiperidin-1-yl)-3-phenylmethoxypropan-2-ol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Benzylpiperidin-1-yl)-3-phenylmethoxypropan-2-ol;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Benzylpiperidin-1-yl)-3-phenylmethoxypropan-2-ol;hydrochloride typically involves the reaction of 4-benzylpiperidine with phenylmethoxypropanol under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the hydrochloride salt form of the compound .
化学反応の分析
Types of Reactions
1-(4-Benzylpiperidin-1-yl)-3-phenylmethoxypropan-2-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring may be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
1-(4-Benzylpiperidin-1-yl)-3-phenylmethoxypropan-2-ol;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 1-(4-Benzylpiperidin-1-yl)-3-phenylmethoxypropan-2-ol;hydrochloride involves its interaction with specific molecular targets and pathways. It has been shown to inhibit acetylcholinesterase-mediated amyloid-beta fibrillogenesis, thereby preventing the formation of toxic amyloid plaques in the brain. Additionally, it exerts neuroprotective effects by inhibiting reactive oxygen species generation and stabilizing α-helical content in amyloid-beta peptides .
類似化合物との比較
Similar Compounds
4-Benzylpiperidine: Acts as a monoamine releasing agent with selectivity for dopamine and norepinephrine.
1-Benzyl-4-piperidone: Used as a building block in the synthesis of various medicinal compounds.
Uniqueness
1-(4-Benzylpiperidin-1-yl)-3-phenylmethoxypropan-2-ol;hydrochloride is unique due to its multitargeted potential in the treatment of neurodegenerative diseases. Unlike other similar compounds, it has shown promising results in inhibiting amyloid-beta fibrillogenesis and providing neuroprotection .
特性
IUPAC Name |
1-(4-benzylpiperidin-1-yl)-3-phenylmethoxypropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO2.ClH/c24-22(18-25-17-21-9-5-2-6-10-21)16-23-13-11-20(12-14-23)15-19-7-3-1-4-8-19;/h1-10,20,22,24H,11-18H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVBVOEVOZUFJHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CC(COCC3=CC=CC=C3)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-bromo-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B5093603.png)
![N-(3,4-dimethylphenyl)-2-(5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetamide](/img/structure/B5093611.png)
![6-amino-3-methyl-4-(3-nitrophenyl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5093625.png)
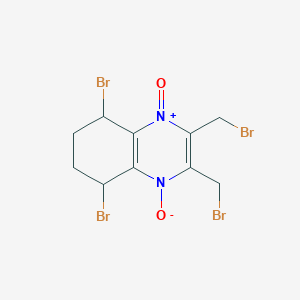
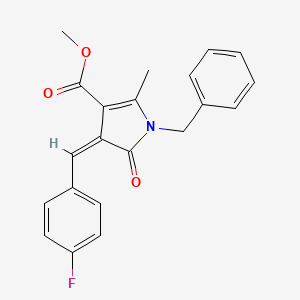
![methyl 2-[5-(2-cyano-3-ethoxy-3-oxo-1-propen-1-yl)-2-furyl]benzoate](/img/structure/B5093647.png)
![1-[2-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl-methylamino]acetyl]piperidine-4-carboxamide](/img/structure/B5093654.png)
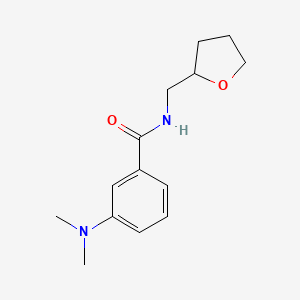
![1-{7-CHLOROIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}-4-(2-METHOXYPHENYL)PIPERAZINE](/img/structure/B5093666.png)


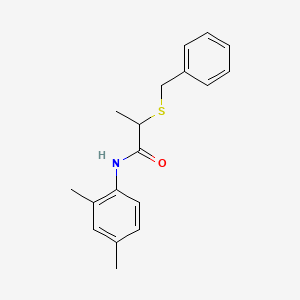
![8-(Furan-2-yl)-4,4,15-trimethyl-13-phenyl-5,11-dioxa-9,16-diazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12,14,16-hexaene-14-carboxylic acid](/img/structure/B5093694.png)
